molecular formula C8H19ClN2 B592377 trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride CAS No. 1388893-25-1

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

Cat. No.: B592377
CAS No.: 1388893-25-1
M. Wt: 178.704
InChI Key: MIJSXIADUYWAAR-UHFFFAOYSA-N
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Description

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride: is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of cyclohexane, featuring two methyl groups and two amine groups attached to the cyclohexane ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane derivatives with methylamine. One common method includes the hydrogenation of N,N-dimethylcyclohexane-1,4-diamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and efficient catalysts to ensure high yield and purity. The final product is then purified and crystallized to obtain the hydrochloride salt in solid form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in catalysis, biochemical assays, or therapeutic applications .

Comparison with Similar Compounds

Uniqueness: trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJSXIADUYWAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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